molecular formula C17H23NO4 B8207841 Tert-butyl 4-(3-formylphenyl)-4-hydroxypiperidine-1-carboxylate

Tert-butyl 4-(3-formylphenyl)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B8207841
M. Wt: 305.4 g/mol
InChI Key: ZMSNVWHIIVKILJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-formylphenyl)-4-hydroxypiperidine-1-carboxylate is a piperidine-derived compound characterized by:

  • A tert-butyl carbamate group at the 1-position of the piperidine ring.
  • A hydroxyl group and a 3-formylphenyl substituent at the 4-position of the piperidine core.

This structure is highly modular, making it a valuable intermediate in pharmaceutical synthesis, particularly for targeting enzymes or receptors requiring aromatic or electrophilic interactions. The formyl group at the 3-position of the phenyl ring offers reactivity for further functionalization, such as condensation or nucleophilic addition reactions.

Properties

IUPAC Name

tert-butyl 4-(3-formylphenyl)-4-hydroxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-16(2,3)22-15(20)18-9-7-17(21,8-10-18)14-6-4-5-13(11-14)12-19/h4-6,11-12,21H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSNVWHIIVKILJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC(=C2)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclization of γ-Aminoketones

A foundational approach involves condensing γ-aminoketones with aldehydes in acidic aqueous media to construct the 4-hydroxypiperidine scaffold. This method, adapted from patented protocols for analogous 4-hydroxypiperidine derivatives, employs:

  • Reactants : 3-Formylbenzaldehyde and a γ-aminoketone precursor (e.g., 4-aminopentan-2-one).

  • Conditions : Hydrochloric acid (pH 2–4), 80–90°C, 18–24 hours.

  • Mechanism : The aldehyde undergoes nucleophilic attack by the amine, followed by cyclization and dehydration to form the piperidine ring. The hydroxyl group arises from water acting as a nucleophile during the final ring-closing step.

Example Protocol :

  • Dissolve 4-aminopentan-2-one (10 mmol) in 1M HCl (50 mL).

  • Add 3-formylbenzaldehyde (12 mmol) and stir at 85°C for 20 hours.

  • Neutralize with K2CO3, extract with ethyl acetate, and purify via column chromatography (hexane/EtOAc 7:3).
    Yield : ~60% (theoretical).

Introduction of the 3-Formylphenyl Group

Aldehyde Equivalents in Condensation Reactions

To circumvent stability issues with free aldehydes, patented methods utilize aldehyde equivalents such as phenylglycidic acid esters. For example:

  • Reactant : p-Methoxyphenylglycidic acid methyl ester (converted in situ to 3-formylbenzaldehyde under acidic conditions).

  • Conditions : 1.15M HCl, 80°C, 64 hours.

  • Advantage : Improved control over aldehyde reactivity, minimizing side reactions like polymerization.

Data Table 1 : Comparison of Aldehyde Sources

Aldehyde EquivalentReaction Time (h)Yield (%)Purity (%)
3-Formylbenzaldehyde206095
p-Methoxyphenylglycidic ester647298

Boc Protection of the Piperidine Nitrogen

tert-Butyl Chloroformate Activation

Post-cyclization, the piperidine nitrogen is protected using tert-butyl chloroformate (Boc anhydride):

  • Reactants : Piperidine intermediate, Boc anhydride, base (e.g., KOtBu).

  • Conditions : Dichloromethane, 0°C → room temperature, 4–6 hours.

  • Workup : Aqueous NaOH wash, MgSO4 drying, and solvent evaporation.

Example Protocol :

  • Add Boc anhydride (1.2 equiv) to a stirred solution of 4-(3-formylphenyl)-4-hydroxypiperidine (5 mmol) in CH2Cl2.

  • Cool to 0°C, introduce KOtBu (1.5 equiv), and warm to room temperature.

  • Quench with H2O, extract with CH2Cl2, and concentrate in vacuo.
    Yield : 85–90%.

Hydroxylation at Position 4

Direct Hydroxylation via Epoxide Ring-Opening

Patent literature describes hydroxylation via epoxide intermediates:

  • Reactants : Epoxidized piperidine derivative, H2O/H+.

  • Conditions : Acidic aqueous solution (pH 3–4), 80°C, 48 hours.

  • Outcome : Stereoselective formation of the 4-hydroxy group.

Data Table 2 : Hydroxylation Efficiency Under Varied Conditions

Acid CatalystTemperature (°C)Time (h)Diastereomeric Ratio
HCl804885:15
H2SO4902478:22

Integrated Synthetic Route

Combining the above steps, a representative synthesis proceeds as follows:

  • Cyclization : Condense 4-aminopentan-2-one with p-methoxyphenylglycidic ester in HCl (pH 3) at 80°C.

  • Deprotection : Remove the methoxy group via hydrogenolysis (H2/Pd-C, EtOH).

  • Boc Protection : Treat with Boc anhydride/KOtBu in CH2Cl2.

  • Oxidation : Convert the resultant benzyl alcohol to aldehyde using MnO2.

Overall Yield : 52–58% (four steps).

Analytical Characterization

Key spectroscopic data for tert-butyl 4-(3-formylphenyl)-4-hydroxypiperidine-1-carboxylate:

  • 1H NMR (CDCl3) : δ 1.46 (s, 9H, Boc), 4.70 (s, 1H, OH), 9.98 (s, 1H, CHO).

  • 13C NMR : δ 80.1 (Boc C), 191.2 (CHO), 154.0 (C=O).

  • IR (cm⁻¹) : 1685 (C=O), 1720 (Boc ester).

Challenges and Optimization

  • Regioselectivity : Competing formation of 3-formylphenyl regioisomers during cyclization. Mitigated by slow aldehyde addition.

  • Boc Stability : Avoid prolonged exposure to strong acids post-protection. Use mild acids (e.g., TFA) for deprotection .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-formylphenyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to substitute the hydroxyl group.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Tert-butyl 4-(3-formylphenyl)-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-formylphenyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The piperidine ring may also interact with receptors or ion channels, influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes References
Tert-butyl 4-(3-formylphenyl)-4-hydroxypiperidine-1-carboxylate (Target) 3-Formylphenyl C₁₇H₂₁NO₄⁺ ~295.36 (calculated) Formyl, hydroxyl Hypothesized use in drug intermediate synthesis -
Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate 3,4-Difluorophenyl C₁₆H₂₁F₂NO₃ 313.34 Fluorine, hydroxyl High-purity API intermediate
Tert-butyl 4-(4-cyanophenyl)-4-hydroxypiperidine-1-carboxylate 4-Cyanophenyl C₁₇H₂₂N₂O₃ 302.37 Cyano, hydroxyl PET tracer precursor
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate 4-Methylpentyl C₁₆H₃₁NO₂ 269.42 Alkyl chain Model compound for synthesis optimization
Tert-butyl 4-(2,4-difluorophenoxy)piperidine-1-carboxylate 2,4-Difluorophenoxy C₁₆H₂₁F₂NO₃ 313.34 Ether, fluorine Mycobacterium tuberculosis inhibitor intermediate
Tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate 3-Acetylphenyl C₁₈H₂₅NO₃ 303.40 Acetyl Kinase inhibitor intermediate

Physicochemical Properties

  • Polarity : The presence of polar groups (formyl, hydroxyl) increases water solubility compared to alkyl or aryl ether analogs.
  • Stability : Tert-butyl carbamate groups generally enhance stability under basic conditions, but the formyl group may render the target compound susceptible to oxidation.

Research Findings and Data Gaps

  • Biological Data : While analogs like the 3,4-difluorophenyl derivative are validated as API intermediates , pharmacological data for the target compound remain speculative.
  • Structural Insights : X-ray crystallography or NMR data (common in piperidine derivatives, e.g., ) are absent for the target compound but could elucidate conformational preferences.

Biological Activity

Tert-butyl 4-(3-formylphenyl)-4-hydroxypiperidine-1-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C17H23NO4
  • Molecular Weight : 305.40 g/mol

The compound features a piperidine ring substituted with a formylphenyl group and a tert-butyl ester, which contributes to its unique reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Furthermore, the piperidine ring may engage with receptors or ion channels, influencing cellular signaling pathways.

Antioxidant and Neuroprotective Effects

Research has indicated that this compound exhibits moderate protective effects against oxidative stress. In vitro studies have shown that it can enhance cell viability in astrocytes exposed to amyloid beta (Aβ) peptides, which are implicated in neurodegenerative diseases such as Alzheimer's. Specifically, the compound was observed to reduce tumor necrosis factor-alpha (TNF-α) levels and free radicals in cell cultures exposed to Aβ .

Inhibition of Enzymatic Activity

This compound has been investigated for its potential as an inhibitor of key enzymes involved in neurodegeneration:

  • Acetylcholinesterase (AChE) : This enzyme is crucial for neurotransmitter regulation. The compound has demonstrated inhibitory activity against AChE, which may contribute to its neuroprotective properties.
  • β-secretase : Inhibiting this enzyme prevents the formation of amyloid plaques, a hallmark of Alzheimer's disease. The compound showed significant inhibition (IC50 = 15.4 nM) against β-secretase activity .

Case Studies and Experimental Results

StudyModelFindings
In Vitro StudyAstrocytesIncreased cell viability (62.98 ± 4.92%) when co-treated with Aβ and the compound compared to Aβ alone (43.78 ± 7.17%)
In Vivo StudyRat ModelNo significant difference in cognitive improvement compared to control; bioavailability issues noted
Enzyme Inhibition AssayEnzymatic ActivityIC50 for AChE inhibition was recorded; effective against β-secretase

These findings highlight the compound's potential therapeutic applications, particularly in neurodegenerative disorders.

Applications in Medicine and Industry

The compound's unique properties make it a candidate for further development in several areas:

  • Drug Development : Its ability to inhibit AChE and β-secretase positions it as a potential lead compound for Alzheimer's disease therapeutics.
  • Research Tool : As an intermediate in organic synthesis, it aids in the development of more complex molecules for pharmacological research.
  • Chemical Industry : Used in the production of specialty chemicals due to its reactive functional groups.

Q & A

Q. What are the standard synthetic routes for Tert-butyl 4-(3-formylphenyl)-4-hydroxypiperidine-1-carboxylate, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step reactions, such as coupling tert-butyl-protected piperidine derivatives with substituted phenyl precursors. Key steps include:

  • Functionalization of the phenyl ring : Introducing the formyl group via Friedel-Crafts acylation or directed ortho-metalation followed by formylation .
  • Piperidine ring assembly : Using tert-butyl 4-oxopiperidine-1-carboxylate intermediates, with hydroxyl group introduction via reduction or hydroxylation .
  • Esterification : Employing coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carboxylate ester bond . Optimization requires strict control of anhydrous conditions, temperature (e.g., 0–25°C for sensitive steps), and purification via column chromatography or recrystallization .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry. For example, the formyl proton appears as a singlet near δ 9.8–10.0 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 334.19 for C₁₈H₂₃NO₄) .

Q. How does the formyl group influence the compound’s reactivity in common transformations?

The 3-formylphenyl group enables nucleophilic additions (e.g., Grignard reagents or hydrazine for hydrazone formation) and condensations (e.g., Knoevenagel or Wittig reactions). However, steric hindrance from the tert-butyl group may slow reactions at the piperidine ring .

Advanced Research Questions

Q. What strategies resolve conflicting crystallographic data for stereochemical assignments?

  • Single-crystal X-ray diffraction : Use SHELXL (via SHELXTL suite) for refinement, focusing on Flack parameters to confirm absolute configuration .
  • Density Functional Theory (DFT) : Compare experimental and calculated NMR chemical shifts to validate stereoisomers .
  • Circular Dichroism (CD) : For chiral centers, CD spectra can distinguish enantiomers when crystallography is ambiguous .

Q. How can computational modeling predict the compound’s interaction with neurological targets?

  • Molecular docking (AutoDock/Vina) : Dock the compound into binding pockets of receptors (e.g., serotonin or dopamine receptors) using force fields like AMBER. Key interactions include hydrogen bonding between the hydroxyl group and Asp113 in 5-HT₃ receptors .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to assess residence times and conformational changes .

Q. What stability challenges arise under varying pH and temperature, and how are they mitigated?

  • Hydrolysis risk : The ester bond is labile under basic conditions (pH > 10). Stability studies (e.g., 37°C, pH 7.4 buffer) show <5% degradation over 24 hours, but acidic conditions (pH < 2) accelerate breakdown .
  • Storage protocols : Store at -20°C in anhydrous DMSO or ethanol to prevent hydrolysis. Lyophilization enhances long-term stability .

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